Bz-Glu-OH

Description

The exact mass of the compound N-Benzoyl-L-glutamic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

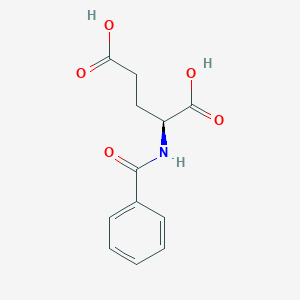

(2S)-2-benzamidopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJXPACOXRZCCP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6094-36-6 | |

| Record name | N-Benzoyl-L-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYL-L-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3591D74MXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of N-α-Benzoyl-L-Glutamic Acid (Bz-Glu-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzoyl-L-glutamic acid (Bz-Glu-OH) is a derivative of the non-essential amino acid L-glutamic acid, where the alpha-amino group is protected by a benzoyl group. This modification is significant in synthetic organic chemistry, particularly in peptide synthesis, where it prevents the amino group of glutamic acid from participating in unintended reactions. Understanding the precise physical and chemical properties of this compound is paramount for its effective application in research and development, ensuring reproducibility and optimization of synthetic protocols. This guide provides a comprehensive overview of its key characteristics, detailed experimental protocols for their determination, and a summary of its synthesis.

Chemical and Physical Properties

The properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases and represent typical specifications for this compound.

| Property | Value |

| Synonyms | BENZOYL-GLU-OH, BENZOYL-L-GLUTAMIC ACID, BZO-GLU-OH, N-ALPHA-BENZOYL-L-GLUTAMIC ACID |

| CAS Number | 6094-36-6 |

| Molecular Formula | C₁₂H₁₃NO₅ |

| Molecular Weight | 251.24 g/mol |

| Appearance | White to off-white crystalline solid or powder |

| Melting Point | 136-144 °C |

| Specific Rotation | +16.0° to +21.0° (c=10, 1 mol/L NaOH) |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Very faint turbidity in hot water. |

| Purity | Typically ≥98% (as determined by HPLC or neutralization titration) |

| Storage Conditions | Store at 0-4°C for short-term and -20°C for long-term storage. Keep in a dry, dark place. |

Experimental Protocols

The following sections detail representative experimental methodologies for the characterization of this compound. These are generalized protocols and may require optimization based on the specific instrumentation and sample purity.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Determination:

-

A rapid heating rate (10-20 °C/min) is initially used to obtain an approximate melting point.

-

The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

-

A fresh sample is prepared and heated at a slower rate (1-2 °C/min) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Spectroscopic Analysis

Objective: To identify the functional groups present in this compound.

Apparatus:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Analysis: A small amount of the solid this compound sample is placed directly onto the ATR crystal, ensuring complete coverage. Pressure is applied to ensure good contact.

-

Data Acquisition: The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule (e.g., O-H stretch of carboxylic acids, N-H stretch of the amide, C=O stretches of the amide and carboxylic acids, and aromatic C-H and C=C stretches).

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Data Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a 90° pulse width.

-

¹³C NMR: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans are typically required.

-

-

Data Analysis: The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to confirm the structure of this compound.

Purity Determination by Neutralization Titration

Objective: To determine the purity of this compound by titrating its two carboxylic acid groups with a standardized base.

Apparatus:

-

Analytical balance

-

Burette

-

Volumetric flasks, pipettes, and beakers

-

pH meter or a suitable indicator (e.g., phenolphthalein)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Ethanol or another suitable solvent

Procedure:

-

Sample Preparation: An accurately weighed sample of this compound (e.g., 0.2-0.3 g) is dissolved in a suitable solvent (e.g., 50 mL of ethanol/water mixture).

-

Titration: The solution is titrated with the standardized NaOH solution. The endpoint can be determined by the sharp inflection point in a titration curve generated using a pH meter or by the color change of an indicator.

-

Calculation: The purity of this compound is calculated based on its molecular weight, the mass of the sample, the concentration of the NaOH solution, and the volume of titrant used to reach the second equivalence point (as there are two carboxylic acid groups).

Synthesis of N-α-Benzoyl-L-Glutamic Acid

The most common method for the synthesis of N-α-Benzoyl-L-Glutamic Acid is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of the amino group of L-glutamic acid with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.[1]

Caption: Synthesis of this compound via the Schotten-Baumann reaction.

Biological Activity and Signaling Pathways

Currently, there is a lack of significant scientific literature describing a direct biological or signaling role for N-α-Benzoyl-L-glutamic acid itself. Its primary utility in the life sciences is as a protected amino acid derivative for use in peptide synthesis and as an intermediate in the synthesis of more complex molecules. The benzoyl protecting group prevents the nucleophilic amino group from reacting during the formation of peptide bonds at the carboxylic acid end of the molecule.

Conclusion

N-α-Benzoyl-L-glutamic acid is a well-characterized compound with established physical and chemical properties that make it a valuable tool in synthetic chemistry. This guide has provided a detailed summary of these properties, along with representative experimental protocols for their verification. While this compound does not appear to have a direct role in biological signaling, its importance as a building block in the synthesis of peptides and other bioactive molecules is undisputed. The information presented herein is intended to support researchers and scientists in the effective and reproducible use of this compound in their work.

References

Synthesis of N-Benzoyl-L-glutamic Acid: A Technical Guide for Laboratory Professionals

This guide provides a comprehensive overview of the laboratory synthesis of N-Benzoyl-L-glutamic acid, a key derivative used in various research and development applications. The primary focus of this document is the well-established Schotten-Baumann reaction, offering a detailed protocol for researchers, scientists, and drug development professionals.

Introduction

N-Benzoyl-L-glutamic acid is a derivative of the amino acid L-glutamic acid where the amino group has been protected by a benzoyl group. This modification is crucial in multi-step syntheses, such as peptide synthesis, to prevent the amino group from participating in unintended side reactions. The most common and reliable method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3] This method is highly effective for the benzoylation of compounds containing active hydrogen, including amines and phenols.[2]

Synthesis Methodology: The Schotten-Baumann Reaction

The synthesis of N-Benzoyl-L-glutamic acid is typically achieved through the Schotten-Baumann reaction, where L-glutamic acid is treated with benzoyl chloride in a basic aqueous solution.[4][5] The base, commonly sodium hydroxide or sodium bicarbonate, serves two critical purposes: it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction and it facilitates the reaction by ensuring the amino acid is in a soluble, deprotonated state.[1][2]

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of L-glutamic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The subsequent departure of the chloride ion, a good leaving group, results in the formation of the N-benzoyl amide bond. The presence of a base is essential to drive the equilibrium towards the product by neutralizing the liberated HCl.[1]

Experimental Protocol

This protocol is a synthesized procedure based on the principles of the Schotten-Baumann reaction as applied to amino acids.

Materials and Reagents:

-

L-Glutamic Acid

-

Benzoyl Chloride

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl), concentrated and dilute solutions

-

Deionized Water

-

Ethanol (for recrystallization)

-

Ice

-

Standard laboratory glassware (beaker, Erlenmeyer flask, separatory funnel, Büchner funnel)

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

Procedure:

-

Dissolution of L-Glutamic Acid: In a beaker, dissolve L-glutamic acid in a slight excess of an aqueous sodium hydroxide solution (e.g., 8-15%) or a saturated sodium bicarbonate solution.[4][5] This is an exothermic process, so it is advisable to cool the mixture in an ice bath. The amino acid is fully converted to its soluble sodium salt.[4][5]

-

Benzoylation: While vigorously stirring the cooled solution, slowly add benzoyl chloride in a dropwise manner. It is crucial to control the temperature and maintain it at a low level (e.g., 0-5 °C) to minimize the hydrolysis of benzoyl chloride.

-

pH Control: During the addition of benzoyl chloride, the pH of the reaction mixture should be maintained in the basic range (pH 8-10) by the concurrent addition of a sodium hydroxide solution.[6] This neutralizes the HCl formed during the reaction.

-

Reaction Completion: After the complete addition of benzoyl chloride, continue to stir the reaction mixture for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion. The reaction can be left to stir overnight.[5]

-

Product Precipitation: Once the reaction is complete, the mixture is acidified. Slowly add dilute hydrochloric acid to the reaction mixture until the pH reaches approximately 1-3.5.[7][8] This will protonate the carboxyl groups of N-Benzoyl-L-glutamic acid, causing it to precipitate out of the aqueous solution as a white solid.

-

Isolation: The precipitated product is collected by vacuum filtration using a Büchner funnel. The solid is then washed with cold deionized water to remove any remaining salts and impurities.

-

Purification: The crude N-Benzoyl-L-glutamic acid can be purified by recrystallization.[6] A common solvent system for this is a mixture of ethanol and water.[5] Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form pure crystals.

-

Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes the typical molar ratios and expected yields for the synthesis of N-acyl amino acids based on the Schotten-Baumann methodology. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Molar Ratio (L-Glutamic Acid : Benzoyl Chloride) | 1 : 1.1 (slight excess of benzoyl chloride is common) | General Practice |

| Base | Sodium Hydroxide or Sodium Bicarbonate | [4][5] |

| Reaction pH | 8 - 10 | [6] |

| Theoretical Yield | Dependent on starting material quantities | - |

| Reported Yields for similar N-acyl amino acids | >80% | [5] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of N-Benzoyl-L-glutamic acid.

Caption: Workflow for the synthesis of N-Benzoyl-L-glutamic acid.

Conclusion

The Schotten-Baumann reaction provides a robust and efficient method for the laboratory synthesis of N-Benzoyl-L-glutamic acid. By carefully controlling the reaction parameters, particularly temperature and pH, researchers can achieve high yields of the desired product. The protocol outlined in this guide serves as a comprehensive resource for the successful synthesis and purification of N-Benzoyl-L-glutamic acid for its application in further scientific endeavors.

References

- 1. byjus.com [byjus.com]

- 2. quora.com [quora.com]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ijirset.com [ijirset.com]

- 6. benchchem.com [benchchem.com]

- 7. CN108147977B - Preparation method of N-p-aminobenzoyl-L-glutamic acid - Google Patents [patents.google.com]

- 8. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Benzoyl-L-glutamic acid (Bz-Glu-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzoyl-L-glutamic acid (Bz-Glu-OH), a derivative of the amino acid L-glutamic acid. This document consolidates its chemical properties, synthesis protocols, and key applications in scientific research and development.

Chemical and Physical Properties

N-Benzoyl-L-glutamic acid is a white to off-white crystalline powder. Its core structure consists of an L-glutamic acid molecule where the amino group is protected by a benzoyl group. This modification is crucial for its application in peptide synthesis and as a starting material for more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6094-36-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₃NO₅ | [1][2][5][6] |

| Molecular Weight | 251.24 g/mol | [2][4][6][7] |

| Appearance | White to almost white powder/crystal | [8] |

| Melting Point | 136.0 to 144.0 °C | [4][8] |

| Purity | >98.0% | [8] |

| Solubility | Soluble in 1mol/L NaOH | [4][8] |

| Storage | Store at 0-4°C for short term, -20°C for long term | [5][7] |

Synthesis Methodology

The synthesis of N-benzoyl amino acids, including this compound, is a fundamental process in bio-organic chemistry, often serving as a key step in the preparation of peptides and other biologically active molecules.

A common method for the synthesis of N-benzoyl-L-glutamic acid involves the N-acylation of L-glutamic acid using benzoic anhydride.[9]

Materials:

-

L-glutamic acid

-

Benzoic anhydride

-

Acetic acid

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide.

-

Add benzoic anhydride to the solution portion-wise while stirring vigorously. Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of NaOH solution.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2.

-

The product, N-benzoyl-L-glutamic acid, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol-water mixture.

-

Dry the purified product under vacuum to yield N-benzoyl-L-glutamic acid as a white solid.

Applications in Research and Development

N-Benzoyl-L-glutamic acid and its derivatives are valuable intermediates in the synthesis of various compounds of pharmaceutical and biological interest.

-

Peptide Synthesis: As an N-protected amino acid, this compound can be used in the stepwise synthesis of peptides.[8] The benzoyl group serves as a stable protecting group for the N-terminus of glutamic acid during coupling reactions.

-

Intermediate for Folic Acid Analogs: Derivatives of N-benzoyl-L-glutamic acid are structurally related to folic acid. For instance, N-(4-aminobenzoyl)-L-glutamic acid is a key intermediate in the synthesis of the anti-anemic agent folic acid and its analogs, such as methotrexate.[10]

-

Drug Delivery Systems: Poly-L-glutamic acid (PGA) and its derivatives are explored as biodegradable carriers for drug delivery.[11][12] While this compound is a monomer, it serves as a fundamental building block for creating such polymers. The synthesis of branched poly(L-glutamic acid) has been shown to be a promising approach for targeted drug delivery.[11]

-

Antifungal Agents: Studies have reported the synthesis of various N-benzoyl amino acids and their evaluation for antifungal activity.[9] This suggests a potential, though not extensively explored, application of this compound derivatives in the development of novel antifungal compounds.

Visualized Workflows and Pathways

To better illustrate the role and synthesis of N-Benzoyl-L-glutamic acid, the following diagrams are provided.

Caption: General synthesis workflow for N-Benzoyl-L-glutamic acid.

Caption: Key applications of N-Benzoyl-L-glutamic acid in research.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. This compound | 6094-36-6 [chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. chemwhat.com [chemwhat.com]

- 5. raybiotech.com [raybiotech.com]

- 6. N-Benzoyl-L-glutamic acid | C12H13NO5 | CID 11345724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. N-Benzoyl-L-glutamic Acid | 6094-36-6 | TCI AMERICA [tcichemicals.com]

- 9. scielo.org.mx [scielo.org.mx]

- 10. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]

- 11. Synthesis and characterization of branched poly(L-glutamic acid) as a biodegradable drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials [mdpi.com]

A Technical Guide to the Solubility of N-Benzoyl-L-glutamic Acid in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-Benzoyl-L-glutamic acid, a critical parameter for its application in pharmaceutical development and scientific research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on delivering a robust experimental and theoretical framework to empower researchers to generate and interpret this vital data.

Introduction to N-Benzoyl-L-glutamic Acid and its Solubility

N-Benzoyl-L-glutamic acid is a derivative of the amino acid L-glutamic acid. The introduction of the benzoyl group to the amino functional group significantly alters the molecule's physicochemical properties, including its solubility. Understanding the solubility of this compound in various solvents is paramount for a multitude of applications, including:

-

Optimizing reaction conditions: Selecting appropriate solvents for synthesis and purification.

-

Crystallization and polymorphism studies: Controlling the solid-state properties of the final product.

-

Formulation development: Designing effective drug delivery systems.

-

Analytical method development: Establishing reliable quantification techniques.

This guide will walk you through the essential methodologies for experimentally determining the solubility of N-Benzoyl-L-glutamic acid and the thermodynamic models used to correlate and predict this data.

Quantitative Solubility Data: A Template for Experimental Results

Table 1: Mole Fraction Solubility of N-Benzoyl-L-glutamic Acid

| Temperature (K) | Solvent | Mole Fraction (x₁) |

| e.g., 298.15 | e.g., Methanol | [Experimental Value] |

| e.g., 303.15 | e.g., Methanol | [Experimental Value] |

| e.g., 298.15 | e.g., Ethanol | [Experimental Value] |

| e.g., 303.15 | e.g., Ethanol | [Experimental Value] |

| ... | ... | ... |

Table 2: Mass Fraction Solubility of N-Benzoyl-L-glutamic Acid

| Temperature (K) | Solvent | Mass Fraction (w₁) |

| e.g., 298.15 | e.g., Methanol | [Experimental Value] |

| e.g., 303.15 | e.g., Methanol | [Experimental Value] |

| e.g., 298.15 | e.g., Ethanol | [Experimental Value] |

| e.g., 303.15 | e.g., Ethanol | [Experimental Value] |

| ... | ... | ... |

Experimental Protocols for Solubility Determination

Accurate and reliable solubility data is foundational. The following sections detail established methodologies for determining the solubility of compounds like N-Benzoyl-L-glutamic acid.

Equilibrium Gravimetric Method

The equilibrium gravimetric method is a widely used and reliable technique for determining solubility. It involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by mass.

Experimental Workflow:

Caption: Workflow for the equilibrium gravimetric method.

Detailed Steps:

-

Preparation: Add an excess amount of N-Benzoyl-L-glutamic acid to a known mass of the selected solvent in a sealed, thermostated vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This is typically determined by measuring the concentration at different time points until it remains constant.

-

Sampling: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of solid particles.

-

Analysis: Accurately weigh the collected sample. Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Calculation: Weigh the remaining solid residue. The solubility can then be calculated as the mass of the dissolved N-Benzoyl-L-glutamic acid per mass of the solvent.

UV-Vis Spectrophotometry Method

For compounds with a suitable chromophore, such as the benzoyl group in N-Benzoyl-L-glutamic acid, UV-Vis spectrophotometry offers a sensitive and accurate method for solubility determination.

Experimental Workflow:

Caption: Workflow for the UV-Vis spectrophotometry method.

Detailed Steps:

-

Calibration Curve: Prepare a series of standard solutions of N-Benzoyl-L-glutamic acid in the solvent of interest with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method.

-

Sampling and Dilution: Withdraw a filtered aliquot of the supernatant. Dilute this aliquot with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measurement and Calculation: Measure the absorbance of the diluted sample. Use the calibration curve to determine the concentration of the diluted sample. Finally, calculate the concentration of the original saturated solution by accounting for the dilution factor.

Thermodynamic Modeling of Solubility

Thermodynamic models are essential for correlating experimental solubility data, predicting solubility at different temperatures, and gaining insights into the dissolution process.

The Apelblat Equation

The Apelblat equation is a semi-empirical model widely used to correlate the solubility of solids in liquids with temperature.

The equation is as follows:

ln(x₁) = A + B/T + C ln(T)

where:

-

x₁ is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are the model parameters obtained by fitting the experimental data.

The λh (Buchowski) Equation

The λh equation, also known as the Buchowski equation, is another useful model for describing the solubility of solids in liquids.

The equation is:

ln[1 + λ(1 - x₁)/x₁] = λh(1/T - 1/Tₘ)

where:

-

x₁ is the mole fraction solubility.

-

T is the absolute temperature.

-

Tₘ is the melting temperature of the solute.

-

λ and h are two adjustable parameters representing the non-ideality of the solution and the enthalpy of the solution, respectively.

Non-Random Two-Liquid (NRTL) Model

The NRTL model is a more complex activity coefficient model that can be used to describe the phase behavior of liquid mixtures and the solubility of solids in liquids. It accounts for the local composition arising from differences in molecular sizes and intermolecular forces. The model requires the determination of binary interaction parameters from experimental data.

Logical Relationship of Experimental Data and Thermodynamic Modeling:

Caption: Correlation of experimental data with thermodynamic models.

Conclusion

The Benzoyl Group in Amino Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and the development of pharmaceutical intermediates, the strategic use of protecting groups is fundamental. The benzoyl (Bz) group, an acyl-type protecting group, offers a robust method for the temporary masking of the α-amino functionality of amino acids. Though classic in its application, its distinct properties concerning stability and reactivity merit a detailed examination. This technical guide provides an in-depth exploration of the core principles of benzoyl group protection, detailing its introduction, cleavage, and its significant role in specific synthetic pathways, supported by quantitative data, experimental protocols, and process visualizations.

Core Principles of Benzoyl Protection

The benzoyl group (C₆H₅CO–) is typically introduced to the nitrogen atom of an amino acid to form a stable amide linkage. This protection strategy is valued for the high stability of the resulting N-benzoyl amino acid, which is resistant to a wide range of reaction conditions, making it a "robust" rather than an "orthogonal" protecting group in many multi-step syntheses.

Key Characteristics:

-

Introduction: Readily introduced using the Schotten-Baumann reaction.

-

Stability: Stable to mild acidic and basic conditions, as well as to catalytic hydrogenation, which cleaves the benzyloxycarbonyl (Cbz) group.

-

Cleavage: Requires harsh conditions, typically strong acid or base hydrolysis at elevated temperatures.

-

Racemization: N-benzoyl protected amino acids are susceptible to racemization during subsequent activation and coupling steps via an oxazolone intermediate.

Introduction of the Benzoyl Protecting Group

The most common and efficient method for the N-benzoylation of amino acids is the Schotten-Baumann reaction . This involves the acylation of the amino acid with benzoyl chloride in an aqueous alkaline medium, typically sodium hydroxide. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1]

Data Presentation: N-Benzoylation Reaction Yields

| Amino Acid | Acylating Agent | Base | Solvent | Typical Yield (%) | Reference(s) |

| Glycine | Benzoyl Chloride | 10% Sodium Hydroxide | Water | ~85 | [1] |

| Glycine | Benzoyl Chloride | Saturated Sodium Bicarbonate / PEG-400 | Water/PEG-400 | ~80-85 | [2] |

| L-Proline | Benzoyl Chloride | 1M Sodium Hydroxide | Water | 80-90 | [3] |

| L-Phenylalanine | Benzoic Anhydride | Acetic Acid | Acetic Acid | 47 | [4] |

| L-Tryptophan | Benzoyl Chloride | (Not Specified) | (Not Specified) | 45 | [4] |

Cleavage of the Benzoyl Protecting Group

The robustness of the benzoyl amide bond necessitates forceful conditions for its removal. The primary method is hydrolysis, which can be achieved under either strong basic or acidic conditions.

-

Basic Hydrolysis: Cleavage is typically performed by heating the N-benzoyl amino acid in a strong aqueous base, such as sodium hydroxide. This process, known as saponification, yields the free amino acid and sodium benzoate.[5]

-

Acidic Hydrolysis: Refluxing the protected amino acid in a strong mineral acid, such as concentrated hydrochloric acid, will also effectively cleave the amide bond.[6]

It is important to note that these harsh conditions can compromise other sensitive functional groups within a complex molecule, limiting the applicability of the benzoyl group in intricate synthetic strategies like solid-phase peptide synthesis (SPPS) where milder, orthogonal protecting groups are favored.

Data Presentation: Deprotection Conditions

| Protected Amino Acid | Deprotection Method | Reagents | Conditions | Outcome | Reference(s) |

| N-Benzoylglycine | Basic Hydrolysis | Strong Base (e.g., NaOH) | Heating/Reflux | Glycine and Benzoic Acid | [5] |

| N-Benzoyl Amino Acid | Acid Hydrolysis | Concentrated HCl | Refluxing | Amino Acid and Benzoic Acid | [6] |

| N-Acyl Amino Amides | Acidolysis | 95:5 TFA/H₂O | Room Temp, 0.5-24h | Partial to complete amide hydrolysis | [7] |

Comparative Analysis with Other N-Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy. The benzoyl group's properties are best understood in comparison to more commonly used orthogonal protecting groups in modern peptide chemistry.

Data Presentation: Stability of Common α-Amino Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent(s) | Stability | Cleavage Condition | Orthogonal To |

| Benzoyl | Bz | Benzoyl Chloride / NaOH | Strong Acid, Strong Base, Catalytic Hydrogenolysis | Strong Acid or Base, Heat | Cbz, Benzyl esters (under hydrogenolysis) |

| tert-Butoxycarbonyl | Boc | Boc₂O / Base | Base, Catalytic Hydrogenolysis | Moderate to Strong Acid (e.g., TFA) | Fmoc, Cbz, Benzyl esters |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl / Base | Acid, Catalytic Hydrogenolysis | Base (e.g., 20% Piperidine in DMF) | Boc, Cbz, Benzyl esters |

| Benzyloxycarbonyl | Cbz (or Z) | Benzyl Chloroformate / Base | Mild Acid, Base | Catalytic Hydrogenolysis (H₂/Pd-C), Strong Acid | Boc, Fmoc |

Role in Racemization: The Oxazolone Pathway

A critical consideration when using N-acyl protecting groups like benzoyl is their propensity to promote racemization during peptide bond formation. When the carboxyl group of an N-benzoyl amino acid is activated (e.g., with a carbodiimide), it can readily cyclize to form a 5(4H)-oxazolone, also known as an azlactone.

The α-proton of this oxazolone intermediate is significantly acidic and can be abstracted by a base present in the reaction mixture. Re-protonation can occur from either face, leading to racemization of the stereocenter. This is a major drawback compared to urethane-type protecting groups (Boc, Fmoc, Cbz), which are significantly more resistant to oxazolone formation and thus help suppress racemization.

This reactivity is, however, exploited synthetically in the Erlenmeyer-Plöchl synthesis , where an N-benzoyl glycine is converted to an oxazolone and then condensed with an aldehyde to synthesize other α-amino acids.

Experimental Protocols

Protocol 1: Synthesis of N-Benzoylglycine (Hippuric Acid)

This protocol is a representative example of the Schotten-Baumann reaction for N-benzoylation.

Materials:

-

Glycine (0.5 g, 6.66 mmol)

-

10% (w/v) Sodium Hydroxide (NaOH) solution (5 mL)

-

Benzoyl Chloride (1 mL, ~8.6 mmol)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Congo Red indicator paper

Procedure:

-

In a conical flask, dissolve 0.5 g of glycine in 5 mL of 10% NaOH solution.[1]

-

Add 1 mL of benzoyl chloride to the solution in two portions.

-

Stopper the flask and shake vigorously after each addition until the characteristic smell of benzoyl chloride has disappeared. The reaction is exothermic and the flask may warm up.

-

Once the reaction is complete, transfer the solution to a beaker containing a few grams of crushed ice.

-

Carefully acidify the cold solution by adding concentrated HCl dropwise with constant stirring until the mixture is acidic to Congo Red paper (pH ~3-5).[1]

-

A white precipitate of N-benzoylglycine will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold deionized water and dry thoroughly. A typical yield is approximately 85%.

Protocol 2: Hydrolysis (Deprotection) of N-Benzoylglycine

This protocol describes a standard method for cleaving the benzoyl group.

Materials:

-

N-Benzoylglycine (1 g, 5.58 mmol)

-

10% (w/v) Sodium Hydroxide (NaOH) solution (10 mL)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Place 1 g of N-benzoylglycine and 10 mL of 10% NaOH solution in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain reflux for 1-2 hours, or until the hydrolysis is complete (can be monitored by TLC).

-

Cool the reaction mixture to room temperature. The solution will contain sodium glycinate and sodium benzoate.

-

To isolate the glycine, carefully acidify the solution with concentrated HCl to pH ~6. This will protonate the amino acid to its zwitterionic form while keeping the benzoic acid as sodium benzoate (if pH is controlled) or precipitating it (at lower pH). Further purification would be required to separate the glycine from the salts.

Mandatory Visualizations

The following diagrams illustrate the core chemical transformations and mechanisms associated with the use of the benzoyl protecting group.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. ijirset.com [ijirset.com]

- 3. biosynth.com [biosynth.com]

- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 5. acs.org [acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene [openresearch-repository.anu.edu.au]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Mechanism and Application of Benzyl-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-purity, sequence-specific polypeptides. Among the foundational techniques, the use of benzyl (Bz) and related protecting groups, often within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, remains a robust and versatile approach. This technical guide provides an in-depth exploration of the mechanism of action of benzyl-protected amino acids, detailing their introduction, activation for peptide bond formation, and subsequent removal. This document offers detailed experimental protocols, quantitative data for key reactions, and visual workflows to support researchers in the successful synthesis of complex peptides.

The Role of Benzyl Protecting Groups in Peptide Synthesis

Peptide synthesis is a stepwise process of forming amide (peptide) bonds between amino acids in a precise sequence. To prevent unwanted side reactions at the N-terminus and reactive side chains, temporary and semi-permanent protecting groups are employed. The benzyl group is a cornerstone of the "semi-permanent" protection strategy, primarily used for:

-

Carboxyl Group Protection: The C-terminus of an amino acid can be protected as a benzyl ester (–COOBzl). This prevents the carboxyl group from reacting during the activation and coupling of the subsequent amino acid.

-

Side-Chain Protection: Many amino acid side chains contain reactive functional groups (e.g., hydroxyl, carboxyl, thiol) that must be masked during synthesis. Benzyl ethers (for Ser, Thr, Tyr) and benzyl esters (for Asp, Glu) are commonly used for this purpose.

The utility of benzyl protecting groups lies in their stability to the mildly acidic conditions used to remove the temporary Nα-protecting group (typically the tert-butoxycarbonyl, or Boc, group) while being readily cleavable under specific, harsher conditions at the end of the synthesis.

Mechanism of Action: A Three-Act Play

The use of Bz-protected amino acids in synthesis can be understood as a three-stage process: protection of the monomer, activation and coupling to the growing peptide chain, and final deprotection.

Protection of Amino Acid Functional Groups

The introduction of the benzyl group is a critical first step, targeting either the carboxylic acid or a reactive side chain.

-

Mechanism of Carboxyl Group Protection (Benzyl Esterification): The most common method is the Fischer-Speier esterification, where the amino acid is heated with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH). The reaction proceeds by protonation of the carboxylic acid, making it more electrophilic for attack by benzyl alcohol. Water, a byproduct, is typically removed azeotropically to drive the reaction to completion.

-

Mechanism of Side-Chain Hydroxyl Protection (Benzyl Ether Formation): The hydroxyl groups of serine, threonine, and tyrosine are typically protected as benzyl ethers. This is often achieved through a Williamson ether synthesis-type reaction. The alcohol is deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile, attacking benzyl bromide (BnBr) or benzyl chloride (BnCl) to form the ether linkage.

Activation and Peptide Coupling

Once the N-terminus is deprotected (e.g., Boc removal with trifluoroacetic acid, TFA), the next Bz-protected amino acid is introduced. To form a peptide bond, the carboxyl group of the incoming amino acid must be "activated" to make it a better electrophile.

-

Mechanism of Carbodiimide Activation (DCC/HOBt): A widely used method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

-

The carboxyl group of the N-Boc, side-chain-Bz-protected amino acid attacks the DCC, forming a highly reactive O-acylisourea intermediate.

-

This intermediate is prone to racemization and side reactions. HOBt rapidly reacts with the O-acylisourea to form an active ester, the HOBt-ester.

-

The deprotected N-terminal amine of the peptide chain then attacks the carbonyl carbon of the HOBt-ester, forming the new peptide bond and releasing HOBt. The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in many organic solvents and precipitates out.

-

Deprotection: The Final Unveiling

After the full peptide sequence is assembled, the semi-permanent benzyl protecting groups are removed in the final step, along with cleavage of the peptide from the solid support resin.

-

Mechanism of Catalytic Hydrogenolysis: This is a mild and common method for cleaving benzyl ethers and esters. The protected peptide is dissolved in a suitable solvent and treated with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd on carbon). The benzyl C-O bond is cleaved, releasing the deprotected functional group and toluene as a byproduct. This method is advantageous as it is generally clean and does not affect most other protecting groups. However, it is incompatible with sulfur-containing amino acids like cysteine and methionine, as sulfur can poison the palladium catalyst.

-

Mechanism of Strong Acid Cleavage (HF): In the context of Boc/Bzl SPPS, the final cleavage is typically performed with a strong acid, most commonly anhydrous hydrogen fluoride (HF). The mechanism involves protonation of the oxygen atom of the benzyl ether or ester, followed by an SN1 or SN2 reaction where the benzyl cation is cleaved. This highly reactive benzyl cation can cause side reactions, such as alkylation of sensitive residues like tryptophan and tyrosine. To prevent this, "scavengers" like anisole or thioanisole are added to the cleavage cocktail to trap the carbocations.

Quantitative Data Summary

The efficiency of protection, coupling, and deprotection steps is critical for the overall yield and purity of the final peptide. The following tables summarize representative quantitative data for these key reactions.

Table 1: Benzyl Esterification of Amino Acids

| Amino Acid | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| L-Alanine | p-TsOH | Cyclohexane | 4 | >95 | [1] |

| L-Phenylalanine | p-TsOH | Cyclohexane | 4 | >95 | [1] |

| L-Valine | p-TsOH | Cyclohexane | 4 | >95 | [1] |

| L-Leucine | p-TsOH | Cyclohexane | 4 | >95 | [1] |

| L-Methionine | p-TsOH | Cyclohexane | 16 (overnight) | ~90 | [1] |

Table 2: Comparison of Coupling Reagents for Boc-L-Alanine Benzyl Ester Synthesis

| Coupling Reagent | Additive | Typical Yield (%) | Reaction Time (h) | Key Features | Reference |

| DCC | DMAP (cat.) | 85-95 | 4-12 | Inexpensive; insoluble urea byproduct. | [2] |

| EDC | HOBt/DMAP (cat.) | 90-98 | 2-8 | Water-soluble carbodiimide and byproduct, simplifying workup. | [2] |

| HBTU | DIPEA | 92-99 | 1-4 | Fast reaction times; forms HOBt active ester. | [2] |

| HATU | DIPEA | 95-99 | 0.5-2 | Highly reactive; ideal for sterically hindered couplings. | [2] |

Table 3: Deprotection of Benzyl Groups

| Deprotection Method | Substrate | Conditions | Reaction Time | Yield (%) | Reference |

| Catalytic Hydrogenolysis | N-Boc-L-Thr(Bzl)-OH | H₂, 10% Pd/C, Methanol | 2-6 h | >95 | [3] |

| HF Cleavage | Peptide-Resin (Boc/Bzl) | Anhydrous HF, Anisole | 1-2 h at 0°C | Variable (peptide dependent) | [4][5] |

| Na / Liquid Ammonia | S-Benzyl-Cysteine | Na, liq. NH₃ | 15-30 s | Good | [6] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving Bz-protected amino acids.

Protocol 1: Benzyl Esterification of an Amino Acid (e.g., L-Alanine)

Objective: To protect the carboxylic acid of L-Alanine as a benzyl ester via Fischer-Speier esterification.

Materials:

-

L-Alanine (1.0 eq)

-

Benzyl alcohol (5.0 eq)

-

p-Toluenesulfonic acid monohydrate (1.2 eq)

-

Cyclohexane

-

Ethyl acetate

-

Dean-Stark apparatus

Procedure:

-

Combine L-Alanine, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[1]

-

Heat the mixture to reflux and continue for 4 hours, collecting the water that is azeotropically removed.[1]

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate to the mixture to precipitate the product.[1]

-

Stir the suspension for 1 hour at room temperature.

-

Collect the precipitate by filtration, wash with ethyl acetate, and dry under vacuum to yield L-Alanine benzyl ester p-toluenesulfonate salt as a white solid.

Protocol 2: A Single Coupling Cycle in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

Objective: To perform one cycle of deprotection, neutralization, and coupling on a solid support.

Materials:

-

Peptide-resin (e.g., Boc-Ala-Merrifield resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Boc-protected, side-chain Bz-protected amino acid (3 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (3 eq)

-

1-Hydroxybenzotriazole (HOBt) (3 eq)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM and add a solution of 50% TFA in DCM.

-

Agitate for 2-3 minutes, drain, and add a fresh 50% TFA/DCM solution.

-

Agitate for 20-30 minutes.[7]

-

Drain the TFA solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. Repeat this step.[7]

-

Wash the resin thoroughly with DCM.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-amino acid by dissolving it with HOBt in DMF.

-

Add a solution of DCC in DCM to the amino acid mixture and allow it to activate for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 2-4 hours at room temperature.[7]

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Drain the coupling solution and wash the resin thoroughly with DMF and DCM. The resin is now ready for the next cycle.

-

Protocol 3: Final Cleavage and Deprotection with Hydrogen Fluoride (HF)

Objective: To cleave the synthesized peptide from the resin and remove all benzyl-based side-chain protecting groups.

WARNING: Anhydrous hydrogen fluoride is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel in a certified fume hood.

Materials:

-

Dried peptide-resin

-

Scavengers (e.g., anisole, p-cresol)

-

Anhydrous Hydrogen Fluoride (HF)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add the appropriate scavengers (e.g., 1 mL of anisole per gram of resin).[4]

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).[5]

-

Stir the mixture at 0°C for 1-2 hours.[5]

-

Evaporate the HF under a stream of nitrogen.

-

Transfer the resin and peptide mixture to a centrifuge tube.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

-

Centrifuge and decant the ether. Repeat the washing step several times.

-

Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.

Visualization of Key Workflows

The following diagrams illustrate the core mechanisms and workflows described in this guide.

Caption: Mechanisms for the introduction of benzyl protecting groups.

Caption: Workflow for DCC/HOBt mediated peptide coupling.

Caption: The iterative cycle of Boc/Bzl solid-phase peptide synthesis.

Caption: Final deprotection strategies for benzyl-protected peptides.

References

- 1. air.unimi.it [air.unimi.it]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Handling and Storage of N-Benzoyl-L-glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, in-depth information and best practices for the safe handling and optimal storage of N-Benzoyl-L-glutamic acid. Adherence to these guidelines is crucial to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Compound Identification and Properties

| Property | Value |

| Chemical Name | N-Benzoyl-L-glutamic Acid |

| CAS Number | 6094-36-6 |

| Molecular Formula | C12H13NO5 |

| Molecular Weight | 251.24 g/mol |

| Appearance | White to almost white powder or crystals. |

| Purity | >98.0% (TLC)(HPLC) |

Safety and Hazard Information

While some safety data sheets classify N-Benzoyl-L-glutamic acid as not a hazardous substance or mixture under Regulation (EC) No 1272/2008, it is imperative to treat all chemical products with the recognition of "having unknown hazards and toxicity". Other related compounds, such as N-[4-({[(6S)-2-Amino-4-oxo-1,4,4a,5,6,7-hexahydropteridin-6-yl]me thyl}amino)benzoyl]-L-glutamic acid, are reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a cautious approach is recommended.

Hazard Statements (for related compounds):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements (for related compounds):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Procedures

Proper handling techniques are essential to minimize exposure and maintain the purity of N-Benzoyl-L-glutamic acid.

Engineering Controls

-

Use a local exhaust ventilation system to control dust dispersion.

-

Facilities should be equipped with an eyewash station and a safety shower.[3]

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[3] Wear fire/flame resistant and impervious clothing.[2] |

| Respiratory Protection | For operations where dust may be generated, use a suitable respirator. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[3] |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not eat, drink, or smoke in areas where the compound is handled.[1]

-

Remove contaminated clothing and wash it before reuse.[3]

Storage Conditions

Proper storage is critical for maintaining the stability and shelf life of N-Benzoyl-L-glutamic acid.

| Storage Condition | Recommendation |

| Temperature | Short-term (days to weeks): 0 - 4°C.[4] Long-term (months to years): -20°C.[4] Room temperature storage is also mentioned, but in a cool, dark place, preferably <15°C. |

| Atmosphere | Store under an inert gas. |

| Container | Keep in a tightly closed container.[1][3] |

| Environment | Store in a dry, cool, and well-ventilated area.[1][2] Protect from moisture as the compound is moisture-sensitive. |

| Incompatible Materials | Strong oxidizing agents.[1] |

| Light Exposure | Store in a dark place.[4] |

Shelf Life:

-

If stored properly at -20°C, the compound can be stable for at least 3 years.[4] For a related compound, N-(4-aminobenzoyl)-L-glutamic acid, a stability of ≥4 years at -20°C is reported.[5]

Accidental Release and First Aid Measures

Accidental Release

-

Personal Precautions: Wear suitable protective equipment. Evacuate personnel to a safe area and control entry to the spill area.[2][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Containment and Cleaning: Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[1][3] Avoid generating dust.[3]

First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |

Experimental Protocols and Visualizations

While specific experimental protocols for stability testing of N-Benzoyl-L-glutamic acid are not detailed in the provided search results, a general workflow for handling and preparing solutions can be illustrated.

Handling and Solution Preparation Workflow

Caption: A logical workflow for the safe handling and preparation of N-Benzoyl-L-glutamic acid solutions.

Storage Decision Logic

References

A Comprehensive Guide to the Safe Handling of N-Benzoyl-L-glutamic Acid (Bz-Glu-OH) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential safety precautions for working with N-Benzoyl-L-glutamic acid (Bz-Glu-OH) in a laboratory environment. The information presented is a synthesis of available safety data sheets (SDS) and aims to equip researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly.

Hazard Identification and Classification

N-Benzoyl-L-glutamic acid (this compound) is a derivative of the amino acid glutamic acid. While some suppliers classify it as non-hazardous, others provide GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications indicating potential risks.[1][2] It is prudent to handle this compound with care, assuming it may present the following hazards:

-

Skin Irritation (H315): May cause skin irritation upon contact.[1][3]

-

Serious Eye Irritation (H319): May cause serious eye irritation.[1][3]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][3]

Some safety data sheets for similar compounds also list harmful if swallowed (H302) as a potential hazard.[3][4] The toxicological properties of this compound have not been fully investigated, and it should be handled by individuals trained in proper laboratory and chemical handling procedures.[5][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value |

| CAS Number | 6094-36-6 |

| Molecular Formula | C12H13NO5 |

| Molecular Weight | 251.24 g/mol [7] |

| Appearance | White to off-white powder[8] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, a combination of engineering controls and personal protective equipment (PPE) is essential.

3.1. Engineering Controls

-

Ventilation: Work with this compound in a well-ventilated area.[9] A local exhaust ventilation system or a chemical fume hood should be used to keep airborne concentrations low, especially when handling the powder form to avoid dust formation.[2][5][10]

-

Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[4][10]

3.2. Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[9] Gloves must be inspected before use and disposed of properly after handling. A lab coat or impervious clothing should be worn to prevent skin contact.[4][9] |

| Respiratory Protection | If dust is generated or if working outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.[5][9] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

4.1. Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid the formation and inhalation of dust and aerosols.[3][9]

-

Wash hands thoroughly after handling the compound.[10]

-

Do not eat, drink, or smoke in the laboratory.[11]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[9]

4.2. Storage Conditions

-

Store away from incompatible materials such as strong oxidizing agents.[12]

-

The recommended storage temperature is room temperature, away from light.[8]

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9][11] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing.[9][11] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][11] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[9] |

Accidental Release Measures

In case of a spill, follow these steps to mitigate the situation safely:

-

Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 3.2. Evacuate personnel to a safe area and ensure adequate ventilation.[4][9]

-

Environmental Precautions: Prevent the material from entering drains or watercourses.[4][9]

-

Containment and Cleanup: Sweep up the spilled material and place it into a suitable, closed container for disposal.[9] Avoid generating dust.[10]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of by a licensed waste disposal company.[12]

Visualized Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical compound like this compound in a laboratory setting.

Caption: Workflow for Safe Chemical Handling in a Lab.

References

- 1. N-Benzoyl-L-glutamic acid | C12H13NO5 | CID 11345724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. CAS 6094-36-6 | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, CasNo.6094-36-6 Watson International Ltd United Kingdom [watson.lookchem.com]

- 9. echemi.com [echemi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. aksci.com [aksci.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of N-Benzoyl-L-glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzoyl-L-glutamic acid, a key derivative of the amino acid L-glutamic acid. The information presented herein is essential for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for N-Benzoyl-L-glutamic acid. While direct access to comprehensive, publicly available raw spectral data is limited, this guide provides key information based on data from reputable sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of N-Benzoyl-L-glutamic acid in solution. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for N-Benzoyl-L-glutamic acid

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

| Aromatic (C₆H₅) | 7.4 - 7.9 | Multiplet | - |

| Amide (NH) | ~8.5 | Doublet | - |

| α-CH | 4.5 - 4.7 | Multiplet | - |

| β-CH₂ | 2.0 - 2.3 | Multiplet | - |

| γ-CH₂ | 2.4 - 2.6 | Multiplet | - |

| Carboxylic Acid (2x COOH) | > 10 (broad) | Singlet | - |

Note: Expected values are based on the chemical structure and typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions. Spectra are available from Sigma-Aldrich Co. LLC.[1]

Table 2: ¹³C NMR Spectroscopic Data for N-Benzoyl-L-glutamic acid

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O, Benzoyl) | 167 - 168 |

| Carbonyl (C=O, Carboxylic Acids) | 173 - 177 |

| Aromatic (C₆H₅) | 127 - 134 |

| α-CH | 52 - 54 |

| β-CH₂ | 27 - 29 |

| γ-CH₂ | 30 - 32 |

Note: Expected values are based on the chemical structure and typical chemical shifts. Actual values may vary depending on the solvent and experimental conditions. Spectra are available from Sigma-Aldrich Co. LLC.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in N-Benzoyl-L-glutamic acid.

Table 3: IR Spectroscopic Data for N-Benzoyl-L-glutamic acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=O Stretch (Amide I) | 1630 - 1660 | Strong |

| N-H Bend (Amide II) | 1515 - 1550 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Note: ATR-IR spectra are available from Bio-Rad Laboratories, Inc. and TCI Chemicals India Pvt. Ltd.[1] The data was obtained using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat technique.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy (Generalized Protocol)

1. Sample Preparation:

-

Weigh 5-10 mg of N-Benzoyl-L-glutamic acid.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or CD₃OD) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify peak multiplicities and determine coupling constants in the ¹H NMR spectrum.

IR Spectroscopy (ATR Protocol)

1. Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.

-

Place a small amount of solid N-Benzoyl-L-glutamic acid powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of N-Benzoyl-L-glutamic acid.

Caption: Workflow for NMR and IR spectroscopic analysis.

References

Methodological & Application

Application Notes: Strategies for Incorporating Glutamic Acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction

For researchers and professionals in drug development, the precise incorporation of charged amino acids like glutamic acid (Glu) is fundamental to synthesizing biologically active peptides. The success of solid-phase peptide synthesis (SPPS) hinges on a robust protecting group strategy to prevent side reactions and ensure high purity and yield.

This document clarifies the use of protecting groups for glutamic acid in SPPS, with a focus on standard, validated protocols. It is important to distinguish between different, yet similarly named, chemical groups. N-benzoyl-L-glutamic acid (Bz-Glu-OH) is an N-terminally protected amino acid. The N-benzoyl group is highly stable and not suitable for use as a temporary Nα-protecting group in standard stepwise SPPS, as it cannot be removed under conditions that preserve the growing peptide chain on the resin.

Instead, SPPS relies on temporary Nα-protecting groups like Fmoc (base-labile) or Boc (acid-labile). The glutamic acid side-chain (γ-carboxyl group) is protected by a semi-permanent group, which is removed only at the final cleavage step. The most common derivatives for this purpose are Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OBzl)-OH . This note will detail the protocols for these standard reagents.

Protecting Group Strategies for Glutamic Acid

The choice of the side-chain protecting group for glutamic acid is critical as it dictates the orthogonality of the synthesis strategy and the final cleavage conditions.

-

tert-Butyl (tBu) Protection (Fmoc-Glu(OtBu)-OH): This is the most common and recommended strategy for standard Fmoc-based SPPS.[1][2] The tBu group is highly stable to the basic conditions (e.g., piperidine) used for Nα-Fmoc removal but is cleanly cleaved by strong acids like Trifluoroacetic Acid (TFA) during the final cleavage from the resin.[1]

-

Benzyl (Bzl) Protection (Fmoc-Glu(OBzl)-OH): The benzyl ester provides orthogonality to the Fmoc group.[1][3] It is stable to both the base used for Fmoc removal and the moderate acids used for cleaving some resins. The Bzl group is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or very strong acids like anhydrous hydrogen fluoride (HF), which are less common in modern labs than TFA-based methods.[3][4] This strategy is primarily useful for synthesizing protected peptide fragments that will be used in further solution-phase ligation.[1][3]

Data Presentation: Comparison of Glutamic Acid Protecting Groups

| Parameter | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OBzl)-OH |

| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Side-Chain Protection | tert-Butyl (tBu) ester | Benzyl (Bzl) ester |

| Nα-Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF |

| Side-Chain Cleavage | Trifluoroacetic Acid (TFA) cocktail[1] | Catalytic Hydrogenation (H₂/Pd/C) or HF[3][4] |

| Orthogonality | Fully orthogonal in Fmoc/tBu strategy[5] | Orthogonal to base/acid-labile groups[3] |

| Primary Application | Standard Fmoc SPPS for linear peptides[1] | Synthesis of protected peptide fragments[1][3] |

| Common Side Reactions | t-butyl cation alkylation of Trp/Met/Cys (requires scavengers)[3] | Partial deprotection during repeated piperidine steps; catalyst poisoning[1] |

| Crude Purity | Typically High[1] | Moderate to High[1] |

Experimental Protocols

The following are generalized protocols for incorporating Fmoc-protected glutamic acid derivatives into a peptide sequence using manual or automated SPPS.

Protocol 1: Standard Coupling of Fmoc-Glu(OtBu)-OH

This protocol outlines a single coupling cycle within a standard Fmoc-SPPS workflow.

1. Resin Preparation:

- Start with a deprotected N-terminal amine on the peptide-resin.

- Swell the resin in dimethylformamide (DMF) for 20-30 minutes in a suitable reaction vessel.[6]

2. Amino Acid Activation and Coupling:

- In a separate tube, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

- Add a tertiary base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.

- Drain the DMF from the resin and immediately add the activated amino acid solution.

- Agitate the reaction vessel at room temperature for 1-2 hours.

3. Monitoring and Washing: